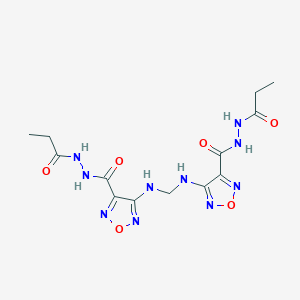
4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-(Methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide), also known as MPOC, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. MPOC is a derivative of 1,2,5-oxadiazole, which is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. MPOC is synthesized through a multistep process that involves the reaction of various chemicals under specific conditions.
Mecanismo De Acción
The mechanism of action of 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) is not fully understood, but it is believed to involve the formation of covalent bonds with proteins and other biomolecules. 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) contains reactive carbonyl groups that can react with amino groups on proteins, resulting in the formation of stable adducts. This reaction can lead to changes in protein structure and function, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) can cross the blood-brain barrier and accumulate in the brain, where it can modulate neurotransmitter release and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) in lab experiments is its ability to selectively modify proteins and other biomolecules. 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) can be used as a tool to study protein function and interactions, as well as to design novel materials and drug delivery systems. However, one limitation of using 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) is its potential toxicity and side effects. 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) contains reactive groups that can react with cellular biomolecules, which can lead to cellular damage and toxicity.
Direcciones Futuras
There are several future directions for research on 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide). One direction is to further investigate its mechanism of action and its effects on cellular processes. Another direction is to explore its potential as a drug delivery system for the treatment of neurological disorders. Additionally, 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) can be used as a building block for the synthesis of novel materials and polymers, which can have potential applications in various fields of materials science.
Métodos De Síntesis
The synthesis of 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) involves the reaction of 4,4'-methylenebis(2-chloroaniline) with propionic anhydride in the presence of triethylamine. This reaction results in the formation of 4,4'-(methylenediimino)bis(N-propionyl-2-chloroaniline), which is then reacted with sodium azide and copper sulfate to form 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide). The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) has been found to have potential applications in various fields of scientific research, including biochemistry, pharmacology, and materials science. In biochemistry, 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) has been used as a fluorescent probe to study protein-protein interactions and enzyme activity. In pharmacology, 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) has been investigated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier. In materials science, 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) has been used as a building block for the synthesis of novel polymers and materials.
Propiedades
IUPAC Name |
N'-propanoyl-4-[[[4-[(propanoylamino)carbamoyl]-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N10O6/c1-3-6(24)16-18-12(26)8-10(22-28-20-8)14-5-15-11-9(21-29-23-11)13(27)19-17-7(25)4-2/h3-5H2,1-2H3,(H,14,22)(H,15,23)(H,16,24)(H,17,25)(H,18,26)(H,19,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFLPQXAHMWVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)C1=NON=C1NCNC2=NON=C2C(=O)NNC(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B6077944.png)
![3-{[(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6077951.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6077963.png)
![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6077966.png)

![1-ethyl-4-(3-{1-[2-(2-methoxyphenyl)-1-methylethyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B6077983.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B6077999.png)
![N,N,N'-triethyl-N'-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1,2-ethanediamine](/img/structure/B6078006.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide](/img/structure/B6078011.png)
![2-(4-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B6078015.png)
![1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6078024.png)
![1-(2-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6078028.png)
![N-cyclohexyl-N'-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B6078034.png)